Phenoxymethyl

Xanthine Oxidase Inhibition Hyperuricemia Drug Discovery

Phenoxymethyl (CAS 17374-79-7) is a versatile chemical moiety frequently incorporated into bioactive compounds across multiple therapeutic areas. Characterized by a phenyl ring linked to a methyl group via an oxygen atom, it serves as a crucial structural component in diverse drug discovery programs.

Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
CAS No. 17374-79-7
Cat. No. B101242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxymethyl
CAS17374-79-7
Molecular FormulaC7H8O
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1
InChIInChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyRDOXTESZEPMUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBLE IN ALCOHOL AND ETHER
VERY SOLUBLE IN ACETONE
Water solubility = 1520 mg/L
Water solubility = 10,400 mg/L
Water solubility = 143 mg/L
1.04 mg/mL at 25 °C
Solubility in water: poor
Insoluble in water, soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxymethyl (CAS 17374-79-7): A Foundational Moiety for Precision Medicinal Chemistry Scaffolds


Phenoxymethyl (CAS 17374-79-7) is a versatile chemical moiety frequently incorporated into bioactive compounds across multiple therapeutic areas. Characterized by a phenyl ring linked to a methyl group via an oxygen atom, it serves as a crucial structural component in diverse drug discovery programs. This moiety is not typically utilized as a standalone molecule but rather as a key building block within more complex pharmacophores, such as those targeting histamine H3 receptors, xanthine oxidase, and monoamine oxidases [1][2]. Its strategic value lies in its ability to modulate lipophilicity, binding affinity, and metabolic stability, enabling the design of compounds with differentiated profiles from established drug classes [3].

Why Generic Substitution of Phenoxymethyl Analogs Fails: Comparative Evidence for Targeted Procurement


In drug discovery, the interchange of seemingly similar moieties like benzyloxy, phenethyl, or methoxy for a phenoxymethyl group is not a straightforward substitution; it can lead to significant, and often detrimental, shifts in biological activity. Quantitative data demonstrates that such changes drastically alter target affinity, selectivity, and even the mechanism of inhibition. For instance, substituting a phenoxymethyl for a benzyloxy group in caffeine analogues reduces MAO-B inhibition potency [1]. Conversely, the phenoxymethyl moiety, when incorporated into optimized scaffolds, has been shown to yield compounds with superior potency and selectivity compared to established clinical agents [2]. This evidence underscores that the specific chemical architecture of phenoxymethyl derivatives is a critical determinant of their biological performance, making generic substitution a high-risk proposition for research continuity and outcomes.

Quantitative Differentiation of Phenoxymethyl Derivatives: A Comparative Evidence Guide for Procurement Decisions


Superior Xanthine Oxidase Inhibition Potency vs. Allopurinol

A derivative containing a phenoxymethyl group, compound 9m, demonstrated a 14-fold increase in xanthine oxidase (XO) inhibitory potency compared to the widely used clinical drug allopurinol. This was measured in an in vitro enzymatic assay, with compound 9m achieving an IC50 of 0.70 μM versus allopurinol's IC50 of approximately 9.8 μM (calculated based on the reported 14-fold difference) [1].

Xanthine Oxidase Inhibition Hyperuricemia Drug Discovery

Antifungal Potency Comparable to Propiconazole Against Rice Blast

In a direct in vitro mycelial growth inhibition test against *Magnaporthe oryzae* (rice blast fungus), the phenoxymethyl-containing compound Gj displayed antifungal activity equivalent to the commercial fungicide propiconazole. The IC50 value for Gj was 3.8 ± 0.5 μM, while the IC50 for propiconazole was 3.7 ± 0.2 μM [1].

Antifungal Agents Agriculture Rice Blast

Reduced MAO-B Inhibition Potency vs. Benzyloxy Analogue

A comparative study of caffeine derivatives revealed that substituting a phenoxymethyl group for a benzyloxy group at the C-8 position results in a measurable decrease in MAO-B inhibition potency. The 8-benzyloxycaffeine analogue exhibited an IC50 of 1.77 μM, whereas the corresponding 8-(phenoxymethyl)caffeine analogues were found to be slightly less potent inhibitors [1]. The exact IC50 values for the phenoxymethyl analogues are not provided in this abstract, but the directional change is explicitly stated.

MAO-B Inhibition Parkinson's Disease Structure-Activity Relationship

Enhanced Selectivity Index vs. Pentamidine in Antiprotozoal Assays

In a series of dicationic bis(phenoxymethyl)benzene derivatives, compound 2 (1,3-Bis[4-(N-isopropylamidino)phenoxymethyl]benzene) demonstrated a selectivity index more than 50 times greater than that of pentamidine, a known antiprotozoal agent. This was based on its activity against *Plasmodium falciparum* (IC50 = 3.6 nM) and its cytotoxicity profile [1].

Antiprotozoal Malaria Selectivity Index

Moderate Activity in a Pseudomonas aeruginosa Virulence Assay

In a screen for inhibitors of the *Pseudomonas aeruginosa* virulence factor LasB, a compound containing a 4-(phenoxymethyl)phenyl substituent (compound 4d) showed an IC50 of 83.54 ± 1.11 μM. This places its activity in a specific quantitative range relative to other tested substituents, such as a 5-chloro-2-fluorophenyl group (IC50 = 10.03 ± 1.04 μM) [1].

Antivirulence Pseudomonas aeruginosa Infectious Disease

Optimal Application Scenarios for Phenoxymethyl-Based Scaffolds in Research and Industry


Discovery of Next-Generation Xanthine Oxidase Inhibitors

Given the 14-fold increase in XO inhibitory potency over allopurinol demonstrated by compound 9m, phenoxymethyl-containing triazole derivatives represent a highly promising lead series for developing novel therapeutics for hyperuricemia and gout. Procurement of these scaffolds is justified for medicinal chemistry programs seeking to improve upon the efficacy and drug-like properties of current standard-of-care XO inhibitors [1].

Development of Safer Antiprotozoal Agents with Improved Selectivity

The >50-fold increase in selectivity index over pentamidine exhibited by bis(phenoxymethyl)benzene derivatives (e.g., compound 2) highlights their potential for creating safer treatments for diseases like malaria and leishmaniasis. These scaffolds should be prioritized in research focused on reducing host toxicity while maintaining high antiparasitic potency [2].

Design of Selective Adenosine Receptor Antagonists for CNS Disorders

The phenoxymethyl group, when attached to a xanthine core, enables fine-tuning of adenosine A1 and A2A receptor affinity. Specific para-substitutions, like 4-Br (for A1, submicromolar range) and 4-OCH3 (for A2A, Ki = 237 nM), allow for the rational design of antagonists with desired selectivity profiles. These compounds are valuable research tools for studying and potentially treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases [3].

Non-Imidazole Histamine H3 Receptor Antagonists for Oral CNS Therapies

The 1-(4-(phenoxymethyl)benzyl)piperidine scaffold has been validated as a core structure for developing non-imidazole histamine H3 receptor antagonists. Studies confirm these compounds can achieve low nanomolar binding affinity and high oral in vivo potency in CNS models. This establishes the phenoxymethyl-containing scaffold as a key starting point for procuring leads in programs aimed at treating cognitive disorders, sleep disturbances, and obesity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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